Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) classified as a diarylpyrimidine (DAPY) derivative. [] It plays a crucial role in scientific research as a potent inhibitor of the HIV-1 reverse transcriptase enzyme, vital for viral replication. [] Etravirine's effectiveness against HIV-1 strains resistant to other NNRTIs makes it a valuable research tool for studying HIV drug resistance mechanisms and developing new antiretroviral therapies. []
Etravirine's molecular structure consists of a central pyrimidine ring substituted with a bromo group, an amino group, a 4-cyanophenylamino group, and a 4-cyano-2,6-dimethylphenoxy group. [] The arrangement of these substituents is crucial for its biological activity. [] Crystallographic studies have revealed the precise three-dimensional conformation of Etravirine, providing insights into its binding interactions with the HIV-1 reverse transcriptase enzyme. []
Etravirine acts as a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme. [] It binds to a hydrophobic pocket (the NNRTI binding pocket) located near the enzyme's active site, inducing conformational changes that hinder the enzyme's ability to convert viral RNA into DNA, thus blocking viral replication. []
Etravirine is a solid compound with limited solubility in water. [] Its physicochemical properties, such as melting point, logP, and pKa, determine its pharmacokinetic behavior and influence its formulation and delivery. [] Further investigations into the specific properties of the query compound would require additional experimental analysis.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2